molecular formula C16H12Cl2N2O2S B2715250 3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide CAS No. 303225-65-2

3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2715250
CAS No.: 303225-65-2
M. Wt: 367.24
InChI Key: IFDROHWKTOLHIQ-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Future Directions

The future directions for the research and development of “3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide” and similar compounds could involve further exploration of their anti-tubercular activity, investigation of their mechanism of action, and development of more efficient synthesis methods .

Preparation Methods

The synthesis of 3,5-dichloro-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions to form the benzothiazole ring . The subsequent steps include chlorination and ethoxylation to introduce the 3,5-dichloro and 6-ethoxy groups, respectively. Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to enhance yield and purity .

Properties

IUPAC Name

3,5-dichloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O2S/c1-2-22-12-3-4-13-14(8-12)23-16(19-13)20-15(21)9-5-10(17)7-11(18)6-9/h3-8H,2H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFDROHWKTOLHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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